molecular formula C26H24N2O4 B2742782 N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide CAS No. 1358251-51-0

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide

Cat. No.: B2742782
CAS No.: 1358251-51-0
M. Wt: 428.488
InChI Key: QQVRSGNOPCUUQG-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide is a synthetic small molecule based on a quinoline core structure, designed for research applications in oncology and cell biology. This compound is part of a class of arylquinoline derivatives that have been investigated for their ability to inhibit specific protein kinases, which are key drivers in cellular proliferation and survival pathways . Related compounds with similar structural frameworks, such as those featuring methoxy and ethoxy substitutions on the quinoline ring, have demonstrated potent inhibitory effects on platelet-derived growth factor (PDGF) receptor autophosphorylation . The disruption of such signaling pathways is a recognized therapeutic strategy for targeting various neoplasms and proliferative disorders, positioning this class of compounds as valuable tools for studying cancer mechanisms . Furthermore, structurally similar molecules have shown promising anticancer activity in research models, underscoring the research value of this chemical scaffold in developing novel therapeutic agents . Researchers can utilize this compound to explore signal transduction mechanisms, study cell cycle dynamics, and investigate potential leads for oncological interventions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-4-32-25-16-23(17-8-6-5-7-9-17)28-22-13-10-18(14-21(22)25)27-26(29)20-12-11-19(30-2)15-24(20)31-3/h5-16H,4H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVRSGNOPCUUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 2,4-dimethoxybenzoic acid and 4-ethoxy-2-phenylquinolin-6-amine. Optimal conditions include HCl (6 M) at reflux (110°C, 12 hrs).

  • Basic Hydrolysis : Produces the sodium salt of 2,4-dimethoxybenzoic acid and the same amine product. NaOH (4 M) at 80°C for 8 hrs achieves >85% conversion.

Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by proton transfer and bond cleavage .

Ethoxy Group Oxidation

The ethoxy (–OCH₂CH₃) substituent on the quinoline ring oxidizes to a ketone or carboxylic acid:

Oxidizing AgentProductConditions
KMnO₄ (acidic)4-oxo-2-phenylquinolin-6-yl derivativeH₂SO₄, 60°C, 6 hrs
CrO₃4-carboxy-2-phenylquinolin-6-yl derivativeAcetic acid, 80°C, 10 hrs

Methoxy Group Oxidation

The 2,4-dimethoxybenzamide moiety undergoes oxidation to ortho-quinones under strong oxidative conditions (e.g., ceric ammonium nitrate, 70°C).

Electrophilic Substitution on the Quinoline Ring

The quinoline scaffold participates in electrophilic aromatic substitution (EAS):

Reaction TypeReagentPositionProduct
NitrationHNO₃/H₂SO₄C5 or C7Nitro-substituted derivative
SulfonationH₂SO₄/SO₃C8Sulfonic acid derivative

The ethoxy and phenyl groups at C4 and C2 act as ortho/para-directors, favoring substitution at positions 5, 7, or 8.

Nucleophilic Substitution of the Ethoxy Group

The ethoxy group undergoes substitution with nucleophiles (e.g., amines, thiols):

  • Amination : Reaction with NH₃/EtOH at 100°C replaces ethoxy with –NH₂.

  • Thiolation : Treatment with NaSH in DMF yields the –SH derivative.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:

  • Kinase Inhibition : The quinoline nitrogen and methoxy groups coordinate with ATP-binding pockets in kinases (e.g., RET kinase), forming hydrogen bonds .

  • DNA Intercalation : The planar quinoline ring intercalates into DNA base pairs, facilitated by π-π stacking.

Table 1: Comparative Reactivity of Key Functional Groups

GroupReaction TypeRate (Relative)Primary Products
AmideHydrolysisFast (k = 0.18 h⁻¹)Carboxylic acid + amine
EthoxyOxidationModerateKetone/carboxylic acid
MethoxyEASSlowNitro/sulfo derivatives

Mechanistic Insights from Computational Studies

  • DFT Calculations : Highlight the role of electron-withdrawing methoxy groups in stabilizing transition states during EAS .

  • Molecular Dynamics : Predict preferential binding of the oxidized quinoline derivative to hydrophobic enzyme pockets.

Scientific Research Applications

Medicinal Chemistry

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide has been investigated for its potential as a therapeutic agent.

Mechanism of Action:
The compound is believed to interact with specific molecular targets within biological systems, influencing various cellular processes. For instance, it may act as a JNK (c-Jun N-terminal kinase) inhibitor, which has implications in treating JNK-mediated disorders such as cancer and neurodegenerative diseases .

Case Studies:
A study highlighted the synthesis and biological evaluation of similar quinoline derivatives, demonstrating their effectiveness as acetylcholinesterase inhibitors. This suggests that this compound could also exhibit similar properties, potentially aiding in the treatment of Alzheimer's disease by increasing acetylcholine levels .

Antimicrobial Activity

Research into quinoline derivatives has shown promising antimicrobial properties. Compounds structurally related to this compound have been tested against various pathogens.

Antibacterial Studies:
In vitro studies have indicated that certain quinoline-based compounds exhibit significant activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific substituents in the structure enhances this activity, suggesting that modifications to the compound could lead to improved efficacy .

Materials Science

Beyond medicinal applications, this compound serves as a valuable building block in materials science.

Synthesis of Advanced Materials:
The compound can be utilized in synthesizing more complex organic materials with tailored properties. Its unique structure allows it to be integrated into polymers or nanomaterials that may find applications in electronics or photonics.

Data Table: Summary of Applications

Application Area Description Potential Benefits
Medicinal ChemistryJNK inhibition for cancer and neurodegenerative diseasesTherapeutic potential in treating complex disorders
Antimicrobial ActivityEffective against specific bacterial strainsDevelopment of new antibacterial agents
Materials ScienceBuilding block for advanced materialsCreation of novel materials with unique properties

Mechanism of Action

The mechanism by which N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can influence various cellular processes, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several benzamide and quinoline derivatives. Below is a detailed comparison based on substituents, biological activity, and applications:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents Biological Activity/Application Evidence Source
N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide Quinoline (4-ethoxy, 2-phenyl); 2,4-dimethoxybenzamide Potential receptor modulation or enzyme inhibition (inferred from analogs) N/A
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) Isoxazolyl; 2,6-dimethoxybenzamide Cellulose biosynthesis inhibitor (herbicide)
[18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3[18F]fluoropropyl)-2,3-dimethoxybenzamide) Pyrrolidinyl; fluoropropyl; 2,3-dimethoxybenzamide D2/D3 receptor imaging agent (PET tracer)
AP736 (Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide) Adamantane; dihydroxybenzyl; 2,4-dimethoxybenzamide Tyrosinase inhibition (anti-aging/cosmetic formulations)
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone; 4-ethoxybenzyl; quinolin-6-yl Reported bioactivity (specific data unspecified)

Key Structural and Functional Insights

However, the quinoline core in the target compound may confer distinct selectivity compared to AP736’s adamantane group . Isoxaben uses a 2,6-dimethoxybenzamide group paired with an isoxazolyl substituent, enabling herbicidal activity via cellulose synthesis disruption. The target compound’s 2,4-methoxy arrangement and quinoline system likely preclude similar activity .

Quinoline vs. Heterocyclic Cores: Quinoline derivatives (e.g., compounds) often exhibit anticancer or antimicrobial properties due to intercalation or receptor-binding capabilities. The 4-ethoxy and 2-phenyl groups in the target compound may enhance lipophilicity and binding affinity compared to simpler quinoline analogs .

Synthetic Considerations: The synthesis of 2,4-dimethoxybenzamide derivatives typically involves benzoyl chloride reactions with amines (e.g., ). However, the quinoline-6-amine group in the target compound may require specialized coupling conditions to avoid steric hindrance from bulky substituents .

Formulation and Delivery: AP736’s formulation in PEG/PCL copolymers () underscores the importance of delivery systems for benzamide derivatives. The target compound’s hydrophobicity (due to ethoxy and phenyl groups) may necessitate similar nano-encapsulation strategies for biomedical applications .

Biological Activity

N-(4-ethoxy-2-phenylquinolin-6-yl)-2,4-dimethoxybenzamide (CAS No. 1358251-51-0) is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
CAS Number1358251-51-0

This compound features a complex structure that includes a quinoline ring and methoxy groups, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The process includes the formation of the quinoline core followed by functionalization to introduce the ethoxy and methoxy groups. Specific reagents and catalysts are required to achieve high purity and yield in the final product .

The proposed mechanism of action for this compound involves interaction with cellular targets that modulate signaling pathways related to cell growth and apoptosis. The presence of the quinoline moiety may enhance its ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies and Research Findings

  • Anticancer Properties : In vitro studies have shown that related benzamide compounds can inhibit cancer cell proliferation through various pathways. For example, a study demonstrated that certain benzamide derivatives significantly inhibited RET kinase activity, leading to reduced tumor growth in preclinical models .
  • COX Inhibition : While not directly studied for this compound, related compounds have exhibited cyclooxygenase (COX) inhibitory activity. COX inhibitors are important in reducing inflammation and pain associated with tumors .
  • Anticonvulsant Activity : Analogous compounds have been evaluated for anticonvulsant properties in animal models. These studies suggest that modifications in the chemical structure can lead to varying degrees of efficacy against seizures, indicating a potential for neuroprotective effects .

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